molecular formula C10H6Cl3NO2 B2407086 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid CAS No. 1310241-78-1

2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2407086
CAS No.: 1310241-78-1
M. Wt: 278.51
InChI Key: IBFFSHNKGJMGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Trichloro-1-methyl-1H-indole-3-carboxylic acid is a versatile small molecule scaffold intended for laboratory research applications . This compound belongs to the class of indole-3-carboxylic acid derivatives, which are recognized for their significant potential in agricultural chemistry, particularly in the development of novel auxin-mimic herbicides . Research indicates that such derivatives can act as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1), disrupting plant hormone signaling pathways and demonstrating excellent inhibitory effects on the growth of both dicot and monocot weeds . Its specific trichloro and N-methyl substitution pattern makes it a valuable chemical intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2,5,6-trichloro-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO2/c1-14-7-3-6(12)5(11)2-4(7)8(9(14)13)10(15)16/h2-3H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFFSHNKGJMGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid typically involves the chlorination of 1-methylindole-3-carboxylic acid. The process can be carried out using chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes chlorination, methylation, and carboxylation steps, followed by purification techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid exhibit antimicrobial properties. Research has demonstrated that small molecular weight bioactive compounds derived from microbial sources can act as antimicrobial peptides (AMPs), potentially leading to the development of new antimicrobial agents. These compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

Cystic Fibrosis Treatment

The compound has been explored as a potential CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulator. Structure–activity relationship studies have identified derivatives that effectively rescue the gating defects associated with CF mutations. For instance, certain analogs of this compound have demonstrated significant efficacy in activating mutant CFTR channels in cellular models . This suggests a promising role for this compound in developing treatments for cystic fibrosis.

Antiproliferative Effects

There is growing interest in the antiproliferative effects of this compound on cancer cell lines. Studies have shown that it can inhibit the proliferation of specific cancer cells, making it a candidate for further investigation in cancer therapy . The mechanism of action may involve inducing apoptosis or cell cycle arrest in targeted cancer cells.

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated the antimicrobial properties of indole derivativesFound that derivatives exhibited varying degrees of antimicrobial activity against pathogens like E. coli and S. aureus
Cystic Fibrosis ModulationEvaluated the efficacy of indole derivatives as CFTR modulatorsIdentified that certain compounds significantly enhanced CFTR activity in mutant models
Antiproliferative ActivityAssessed the effects on cancer cell linesDemonstrated that the compound inhibited proliferation in specific cancer types

Mechanism of Action

The mechanism of action of 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl group on the indole ring makes it a valuable compound for various synthetic and research applications .

Biological Activity

2,5,6-Trichloro-1-methyl-1H-indole-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a trichloromethyl group and an indole moiety, which are known to influence its biological properties. The molecular formula is C10H6Cl3NO2, and it exhibits significant lipophilicity due to the halogen substitutions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.
  • Antiviral Activity : Preliminary studies indicate that this compound could inhibit viral replication through interference with viral RNA synthesis.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Activity Type Description Reference
AntiviralInhibits viral RNA replication in cell cultures.
AnticancerDemonstrates antiproliferative effects on various cancer cell lines.
Enzyme InhibitionActs as an inhibitor for enzymes involved in metabolic pathways.
Receptor InteractionModulates receptor activity affecting cell signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Mechanism Study :
    • A study demonstrated that the compound significantly reduced viral yields in infected cell lines by inhibiting RNA synthesis.
    • The effective concentration was noted at 10 µM, showcasing its potential as an antiviral agent against specific viruses like MERS-CoV .
  • Anticancer Activity :
    • In vitro assays revealed that this compound exhibited potent antiproliferative effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.95 µM to 1.50 µM.
    • Mechanistic studies indicated that it induced apoptosis through the activation of caspases and modulation of apoptotic markers such as Bcl2 and p53 .
  • Enzymatic Interactions :
    • Research indicated that the compound inhibited key metabolic enzymes, leading to altered metabolic profiles in treated cells.
    • The inhibition was dose-dependent, suggesting a potential for therapeutic applications in metabolic disorders .

Q & A

Q. What are the standard synthetic routes for preparing 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid?

A common approach involves multi-step functionalization of an indole scaffold. For example, a starting material like indole-3-carboxylic acid can undergo alkylation at the 1-position using methyl iodide under basic conditions. Subsequent regioselective chlorination at positions 2, 5, and 6 can be achieved using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) under controlled temperatures. A critical step is maintaining anhydrous conditions to avoid hydrolysis of intermediates. Post-synthesis purification often employs recrystallization from acetic acid or DMF/water mixtures .

Q. How is the compound characterized post-synthesis to confirm its structure?

A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., methyl groups at δ ~3.7 ppm, carboxylic protons at δ ~12-13 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₁₀H₇Cl₃NO₂ at ~290.94 m/z) .
  • X-ray Crystallography : Resolves 3D structure and validates regiochemistry of chlorine substituents. Software like SHELXL refines crystallographic data to resolve bond lengths/angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic structures?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To address this:

  • Cross-Validate Techniques : Compare NMR data (solution state) with X-ray results (solid state). For example, if NMR suggests rotational freedom in the methyl group but X-ray shows a fixed conformation, dynamic NMR experiments (variable-temperature or NOESY) can clarify .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts or optimize geometries, aligning theoretical predictions with experimental data .

Q. What strategies optimize regioselective chlorination in indole derivatives?

Regioselectivity depends on directing groups and reaction conditions:

  • Electrophilic Aromatic Substitution : The electron-withdrawing carboxylic acid group at position 3 directs chlorination to the 5- and 6-positions. Methyl at position 1 deactivates the 2-position, but steric effects may require Lewis acids (e.g., FeCl₃) to enhance reactivity .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as an ester to alter electronic effects, enabling targeted chlorination .

Q. How can researchers design derivatives of this compound for specific bioactivity studies?

Key considerations include:

  • Functional Group Modifications : Introduce substituents (e.g., methoxy, bromo) at positions 5 or 6 to enhance interactions with biological targets. For example, bulky groups at position 2 can improve binding affinity to enzymes .
  • Solubility Optimization : Replace the methyl group with hydrophilic moieties (e.g., hydroxypropyl) to improve pharmacokinetics, as seen in derivatives with diethylamino groups .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs systematically and test against biological assays (e.g., antimicrobial or kinase inhibition) to correlate substituent patterns with activity .

Methodological Considerations

Q. What purification methods are recommended for halogenated indole derivatives?

  • Recrystallization : Use acetic acid or DMF/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities. Reverse-phase HPLC is ideal for isolating isomers .

Q. How should researchers handle contradictory data in mass spectrometry and elemental analysis?

  • Replicate Experiments : Ensure consistent sample preparation to rule out contamination.
  • High-Resolution Validation : Use HRMS to distinguish between isobaric species (e.g., Cl vs. CH₃ substitutions) .
  • Combustion Analysis : Cross-check carbon/hydrogen/nitrogen percentages to validate stoichiometry .

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